4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,2-diol
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Overview
Description
4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol is a complex organic compound that features a benzene ring substituted with a diol group and a tetrahydro-azatetra-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the tetrahydro-azatetra-phenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Tetrahydro-azatetra-phenyl Compounds: Other compounds with similar tetrahydro-azatetra-phenyl moieties.
Uniqueness
4-(2-Methyl-1,2,3,4-tetrahydro-5-azatetra-phen-12-yl)benzene-1,2-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H21NO2/c1-14-6-9-19-18(12-14)23(16-8-11-21(26)22(27)13-16)24-17-5-3-2-4-15(17)7-10-20(24)25-19/h2-5,7-8,10-11,13-14,26-27H,6,9,12H2,1H3 |
InChI Key |
CVJGESOJVBNSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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